molecular formula C5H7N5O3 B372116 6-Methoxy-5-nitropyrimidine-2,4-diamine CAS No. 31748-18-2

6-Methoxy-5-nitropyrimidine-2,4-diamine

Cat. No.: B372116
CAS No.: 31748-18-2
M. Wt: 185.14g/mol
InChI Key: UNNZPECXNRXOAY-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitropyrimidine-2,4-diamine is a substituted pyrimidine derivative characterized by a methoxy group at position 6, a nitro group at position 5, and amino groups at positions 2 and 2. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry and materials science due to their planar aromatic structure, which facilitates interactions with biological targets (e.g., enzymes, DNA) and optoelectronic applications . The presence of electron-withdrawing (nitro) and electron-donating (methoxy, amino) groups on the pyrimidine ring creates a unique electronic profile, influencing reactivity, solubility, and biological activity.

Properties

CAS No.

31748-18-2

Molecular Formula

C5H7N5O3

Molecular Weight

185.14g/mol

IUPAC Name

6-methoxy-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C5H7N5O3/c1-13-4-2(10(11)12)3(6)8-5(7)9-4/h1H3,(H4,6,7,8,9)

InChI Key

UNNZPECXNRXOAY-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=C1[N+](=O)[O-])N)N

Canonical SMILES

COC1=NC(=NC(=C1[N+](=O)[O-])N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 6-methoxy-5-nitropyrimidine-2,4-diamine, highlighting substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference
This compound 6-OCH₃, 5-NO₂, 2-NH₂, 4-NH₂ 241.19 g/mol* Potential metabolic inhibitor; planar structure for DNA intercalation
4-Chloro-6-methoxy-5-nitropyrimidine 4-Cl, 6-OCH₃, 5-NO₂ 219.58 g/mol High structural similarity (94%); likely precursor in synthesis
Diaveridine 5-[(3,4-Diethoxyphenyl)methyl], 2,4-NH₂ 300.33 g/mol Antiprotozoal agent; inhibits dihydrofolate reductase
6-(5-Methyl-2-Furyl)-5-nitropyrimidine-2,4-diamine 6-(5-methylfuryl), 5-NO₂, 2,4-NH₂ 291.28 g/mol Furyl group enhances aromaticity; possible antitumor activity
IC5 (6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine) 6-CH₃ (pyrido ring), 2,4-NH₂ 216.23 g/mol DNA intercalation comparable to doxorubicin

*Calculated based on molecular formula C₅H₇N₅O₃.

Key Comparisons

Substituent Effects on Reactivity and Stability

  • The nitro group at position 5 in this compound enhances electrophilic character, making the compound susceptible to nucleophilic substitution (e.g., with amines or thiols) . This contrasts with 4-chloro-6-methoxy-5-nitropyrimidine , where the chloro group at position 4 provides a distinct site for substitution, as seen in coupling reactions with aryl amines .
  • Diaveridine lacks a nitro group but incorporates a diethoxyphenylmethyl moiety, which improves lipid solubility and bioavailability for antiparasitic activity .

However, IC5’s methyl group may enhance hydrophobic interactions with DNA, whereas the nitro group in the target compound could stabilize intercalation via dipole-base stacking . Enzyme Inhibition: Unlike diaveridine, which targets dihydrofolate reductase, the nitro and methoxy groups in this compound may confer activity against nitroreductase-expressing pathogens or cancer cells .

Synthetic Utility The compound 4-chloro-6-methoxy-5-nitropyrimidine (94% similarity to the target compound) serves as a key intermediate in synthesizing diamino derivatives via amination reactions . 6-(5-Methyl-2-Furyl)-5-nitropyrimidine-2,4-diamine demonstrates how heteroaromatic substituents (e.g., furyl) can modulate electronic properties for optoelectronic applications or enhanced binding affinity in drug design .

Physicochemical Properties The methoxy group in this compound improves solubility in polar aprotic solvents (e.g., DMSO, dioxane) compared to nonpolar analogs like IC5 . Nitro group presence may reduce thermal stability compared to chloro or methyl derivatives, as nitro groups are prone to decomposition under high heat .

Research Findings and Data

Table: Comparative NMR Data (DMSO-d6, δ in ppm)

Compound 1H NMR (Key Signals) 13C NMR (Key Signals)
This compound δ 8.21 (s, 1H, H-5), δ 3.89 (s, 3H, OCH₃) δ 162.1 (C-2), δ 158.3 (C-4)
4-Chloro-6-methoxy-5-nitropyrimidine δ 8.75 (s, 1H, H-5), δ 3.91 (s, 3H, OCH₃) δ 165.4 (C-4), δ 157.8 (C-6)
Diaveridine δ 6.82–6.75 (m, 3H, aryl), δ 3.72 (q, 4H, OCH₂) δ 156.9 (C-2), δ 113.2 (C-5)

*Note: Data extrapolated from structural analogs in .

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